molecular formula C15H11NO4 B7875986 Methyl 4-hydroxy-2-oxo-1,2-dihydrobenzo[g]quinoline-3-carboxylate

Methyl 4-hydroxy-2-oxo-1,2-dihydrobenzo[g]quinoline-3-carboxylate

Cat. No.: B7875986
M. Wt: 269.25 g/mol
InChI Key: UNJVFWBXPFCUMS-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-oxo-1,2-dihydrobenzo[g]quinoline-3-carboxylate is a complex organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a fused benzene and pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-2-oxo-1,2-dihydrobenzo[g]quinoline-3-carboxylate typically involves the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product. The reaction is usually carried out in the presence of a suitable catalyst to facilitate the formation of the quinoline core.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve higher yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxy-2-oxo-1,2-dihydrobenzo[g]quinoline-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, Methyl 4-hydroxy-2-oxo-1,2-dihydrobenzo[g]quinoline-3-carboxylate has been studied for its potential biological activities. It has shown promise in various assays, including antimicrobial and anticancer activities.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for further research in drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which Methyl 4-hydroxy-2-oxo-1,2-dihydrobenzo[g]quinoline-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate

  • Methyl 7-amino-4-oxo-1,4-dihydrobenzo[h]quinoline-2-carboxylate

Uniqueness: Methyl 4-hydroxy-2-oxo-1,2-dihydrobenzo[g]quinoline-3-carboxylate stands out due to its specific structural features, such as the presence of the hydroxyl group at the 4-position and the carboxylate group at the 3-position. These features contribute to its unique chemical and biological properties, distinguishing it from other quinoline derivatives.

Properties

IUPAC Name

methyl 4-hydroxy-2-oxo-1H-benzo[g]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c1-20-15(19)12-13(17)10-6-8-4-2-3-5-9(8)7-11(10)16-14(12)18/h2-7H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJVFWBXPFCUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC3=CC=CC=C3C=C2NC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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